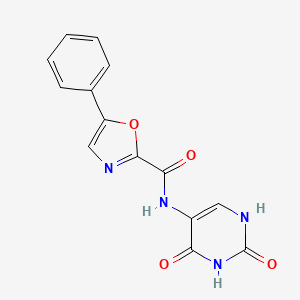

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyloxazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

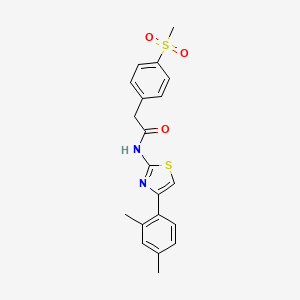

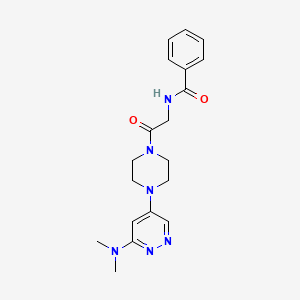

The compound “N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyloxazole-2-carboxamide” is a complex organic molecule that contains a pyrimidine ring (a six-membered ring with two nitrogen atoms) and an oxazole ring (a five-membered ring containing one oxygen atom and one nitrogen atom). The presence of these heterocyclic rings suggests that this compound might have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The presence of the carbonyl groups (C=O) and the nitrogen atoms in the rings would also result in a polar molecule, which could have implications for its solubility and reactivity .Applications De Recherche Scientifique

Organic Chemistry Synthesis

The compound is involved in the synthesis of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5yl methacrylates . These methacrylates were synthesized for the first time by reaction of 5-hydroxyuracil derivatives with methacrylic anhydride . The 5-Hydroxyuracil derivatives are involved in this reaction in the dioxo form .

Nucleobase Synthetic Modules

Uracil-iodonium (III) salts bearing uracil moieties have recently appeared in the literature . These new compounds have been utilized as attractive synthetic modules in constructing functionalized nucleobase and nucleosides .

Inhibition of Tumors

The compound has shown potential in the medical field, particularly in cancer research . It has been found to possess excellent inhibition of tumors, promoting enzymes hCA-IX and hCA-II .

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds, such as uridine derivatives, have been studied for their potential inhibitory effects onRNA-dependent RNA polymerase (RdRp) . RdRp is a key enzyme in the replication of RNA viruses and has been a major focus in the development of antiviral drugs .

Mode of Action

It’s known that similar compounds, like uridine derivatives, interact with their targets (like rdrp) to inhibit the synthesis of viral rna . This interaction could potentially lead to a decrease in viral replication.

Biochemical Pathways

The inhibition of rdrp would affect theviral replication pathway , leading to a decrease in the production of new virus particles.

Pharmacokinetics

Similar compounds, such as uridine derivatives, are known to be involved in reactions with other compounds . These reactions could potentially affect the bioavailability of the compound.

Result of Action

The potential inhibition of rdrp would likely result in a decrease in viral replication , which could lead to a decrease in the severity of viral infections.

Propriétés

IUPAC Name |

N-(2,4-dioxo-1H-pyrimidin-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O4/c19-11-9(6-16-14(21)18-11)17-12(20)13-15-7-10(22-13)8-4-2-1-3-5-8/h1-7H,(H,17,20)(H2,16,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLLFDNEVMQSMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CNC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyloxazole-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2473888.png)

![3-(2-Chlorophenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2473900.png)

![[Methyl-(3-nitro-benzyl)-amino]-acetic acid](/img/structure/B2473901.png)

![N-(naphtho[2,1-d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2473902.png)

![N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2473903.png)

![{(2E)-3-Oxo-2-[4-(trifluoromethyl)benzylidene]-2,3-dihydro-4H-1,4-benzothiazin-4-yl}acetic acid](/img/structure/B2473904.png)

![1-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol](/img/structure/B2473905.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2473908.png)

![1-(3,4-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2473910.png)